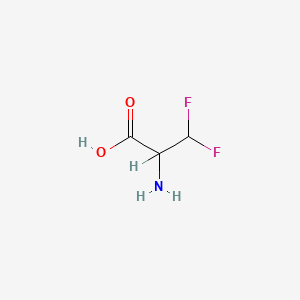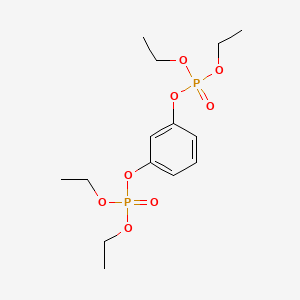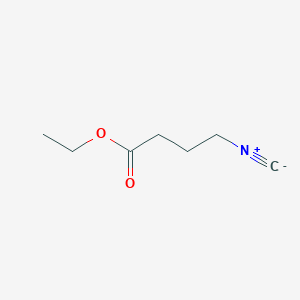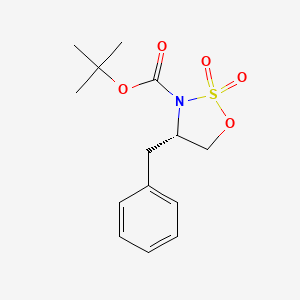
Barium fod,dihydrate
Overview
Description
Barium fod, dihydrate, also known as Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) dihydrate, is a coordination compound with the chemical formula C20H20BaF14O4·2H2O. This compound is characterized by the presence of barium ions coordinated to organic ligands, specifically 2,2,6,6-tetramethyl-3,5-heptanedionate, and two water molecules. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Barium, in the form of barium chloride dihydrate, is known to be a potassium ion channel blocker . The kidney is the most sensitive target of toxicity resulting from repeated ingestion of soluble barium salts .
Mode of Action
Barium interacts with its targets, primarily potassium channels, and inhibits their function . This interaction can lead to changes in cellular function, particularly in the kidneys, where barium accumulation can occur .
Biochemical Pathways
It is known that barium can interfere with the function of potassium channels, which play crucial roles in a variety of cellular processes, including the regulation of heart rate and neuronal signaling .
Pharmacokinetics
It is known that barium can be absorbed into the body through ingestion and can accumulate in certain tissues, such as the kidneys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of barium. For example, the presence of barium in the environment can lead to human exposure through ingestion of contaminated food or water . Additionally, certain subgroups among non-occupationally exposed populations (e.g., elderly, pregnant women, children) who are at higher risk of barium exposure from drinking water and food need to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium fod, dihydrate can be synthesized through the reaction of barium chloride dihydrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent such as ethanol. The reaction typically involves the following steps:
- Dissolution of barium chloride dihydrate in ethanol.
- Addition of 2,2,6,6-tetramethyl-3,5-heptanedione to the solution.
- Stirring the mixture at room temperature for several hours.
- Filtration and drying of the resulting product to obtain barium fod, dihydrate.
Industrial Production Methods: In industrial settings, the production of barium fod, dihydrate may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: Barium fod, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form barium oxide and other by-products.
Reduction: Reduction reactions can convert barium fod, dihydrate to barium metal or other reduced forms.
Substitution: The organic ligands in barium fod, dihydrate can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or reducing agents such as lithium aluminum hydride.
Substitution: Various ligands in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Barium oxide and organic by-products.
Reduction: Barium metal and reduced organic compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Barium fod, dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other barium-containing compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving ion channels and membrane transport due to its ability to block potassium channels.
Medicine: Investigated for potential use in radiographic imaging and as a contrast agent.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, and in the manufacturing of electronic components.
Comparison with Similar Compounds
- Barium chloride dihydrate (BaCl2·2H2O)
- Barium nitrate (Ba(NO3)2)
- Barium sulfate (BaSO4)
Comparison:
- Barium chloride dihydrate: Highly soluble in water, commonly used in laboratory and industrial applications.
- Barium nitrate: Used in pyrotechnics and as an oxidizing agent.
- Barium sulfate: Insoluble in water, widely used as a radiographic contrast agent and in the production of paints and coatings.
Uniqueness: Barium fod, dihydrate is unique due to its coordination with organic ligands, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry that require precise control over its chemical behavior.
Properties
IUPAC Name |
barium(2+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.Ba/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPWXEUADOWGIO-SJGYQHGCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BaF14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36885-31-1 | |
| Record name | Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)











![4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3039487.png)

